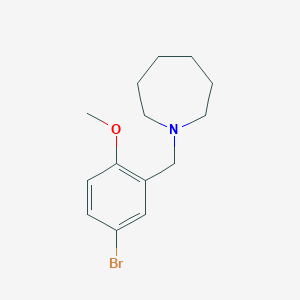
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, including thiazole derivatives, often involves microwave-assisted reactions or the Hantzsch thiazole synthesis, indicating a trend towards methods that enhance efficiency and selectivity. For instance, microwave-assisted Hantzsch thiazole synthesis has been utilized for the preparation of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, demonstrating the versatility and efficiency of microwave techniques in synthesizing complex thiazole derivatives (Kamila, Mendoza, & Biehl, 2012).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been conducted using techniques like FT-IR, NBO, HOMO-LUMO, and MEP analysis. These studies reveal insights into the geometrical parameters, stability, and electronic properties of the molecules. For example, the optimized molecular structure and vibrational frequencies of related compounds have been experimentally and theoretically analyzed, providing a foundation for understanding the molecular structure of "1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone" (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives have been extensively studied, showcasing the reactivity and potential applications of these compounds. For instance, QSAR-analysis of thiazole derivatives has provided insights into their antioxidant activities, indicating the significance of molecular structure parameters in determining their reactivity and potential uses (Drapak et al., 2019).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as their optical and thermal properties, are crucial for their application in various fields. Studies have shown that compounds like "1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl)-[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone" exhibit transparency in the visible region and thermal stability, suggesting similar properties might be expected from "1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone" (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are integral to understanding the applications of thiazole derivatives. Research into similar compounds has identified significant antitumor and antimicrobial activities, indicating the broad spectrum of biological activities associated with these molecules. For example, novel thiazole derivatives have shown promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Propriétés
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-12-8-15(18(23)10-16(12)21)17(22)9-14-11-24-19(20-14)13-6-4-3-5-7-13/h3-8,10-11,21,23H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQQIUOKZIUFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-N-ethyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5617734.png)
![N-cyclopentyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617742.png)
![1-{2-[1-tert-butyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5617753.png)

![(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617776.png)
![1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5617784.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(2-pyridinyl)piperazine]](/img/structure/B5617789.png)
![3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5617798.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5617800.png)
![1-methyl-4-[(5-nitro-2-furyl)methyl]-1,4-diazepane](/img/structure/B5617833.png)
![N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B5617847.png)
